molecular formula C18H16ClFN2O2 B4046274 1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B4046274
M. Wt: 346.8 g/mol
InChI Key: ZRLKKUJPUWYEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione is 346.0884336 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent pH Sensor

A study explored the use of a heteroatom-containing organic fluorophore, similar in structure to the compound , as a fluorescent pH sensor. This fluorophore demonstrated the phenomenon of aggregation-induced emission (AIE) and was effective in detecting acidic and basic organic vapors (Yang et al., 2013).

Antibacterial Activity

Research into pyridonecarboxylic acids, related to the compound of interest, has shown that certain derivatives exhibit significant antibacterial activity. These compounds were more active than enoxacin, a known antibacterial agent, and were considered worthy of further biological study (Egawa et al., 1984).

Electrochromic Properties

A study on the copolymerization of compounds structurally related to 1-(4-chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione revealed enhanced electrochromic properties. These properties are critical in applications like smart windows and displays (Türkarslan et al., 2007).

Synthesis and Reactivity Study

Another study focused on the synthesis and reactivity of a compound closely related to the one . The study detailed the synthesis process and analyzed the stability and reactivity of the molecule, which could be useful in developing new pharmacological drugs (Murthy et al., 2017).

Cytotoxic Effects

Research into derivatives of 1,2-dihydropyridin-3-carbonitrile, structurally similar to the compound in focus, showed significant cytotoxic effects against tumor cell lines. These compounds were more effective than the reference drug, doxorubicin, and were non-cytotoxic towards normal cells (Flefel et al., 2015).

Hydrogen Bonding in Anticonvulsant Enaminones

A study on the crystal structures of anticonvulsant enaminones, including compounds structurally related to 1-(4-chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione, provided insights into their hydrogen bonding patterns. These structures can be crucial in understanding the activity of similar compounds in medical applications (Kubicki et al., 2000).

Antimicrobial and Anticancer Agents

Pyrazole derivatives with structural similarities have been found to exhibit both antimicrobial and anticancer activities. Some of these compounds displayed higher anticancer activity than the standard drug doxorubicin (Hafez et al., 2016).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(18(22)24)21-10-9-12-3-1-2-4-15(12)20/h1-8,16,21H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLKKUJPUWYEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 2
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1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 4
1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Chlorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.